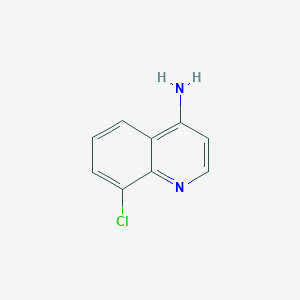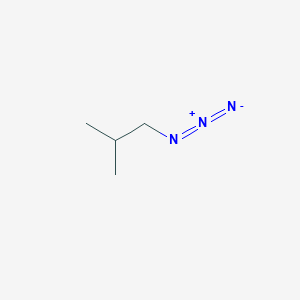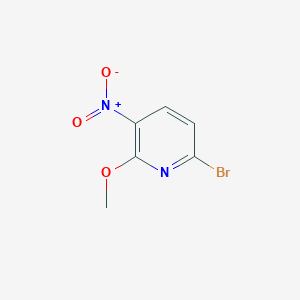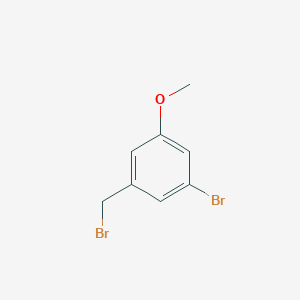
8-氯喹啉-4-胺
描述
8-Chloroquinolin-4-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an amino group at the 4th position of the quinoline ring. Quinoline derivatives, including 8-Chloroquinolin-4-amine, are known for their diverse biological activities and are widely used in medicinal chemistry.
科学研究应用
8-Chloroquinolin-4-amine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
作用机制
Target of Action
The primary target of 8-Chloroquinolin-4-amine is heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malarial parasite by converting toxic heme into non-toxic hemazoin .
Mode of Action
8-Chloroquinolin-4-amine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .
Biochemical Pathways
The compound primarily affects the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, it disrupts the conversion of toxic heme to non-toxic hemazoin . This disruption leads to the accumulation of toxic heme within the parasite, causing its death .
Result of Action
The primary molecular effect of 8-Chloroquinolin-4-amine is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the malarial parasite . On a cellular level, this results in the death of the parasite, providing an effective treatment against malaria .
生化分析
Biochemical Properties
8-Chloroquinolin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, 8-Chloroquinolin-4-amine can bind to DNA and RNA, interfering with their normal function and leading to alterations in gene expression .
Cellular Effects
The effects of 8-Chloroquinolin-4-amine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating specific cell signaling pathways . This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These changes can result in cell death or altered cell function, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, 8-Chloroquinolin-4-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . This compound also interacts with transcription factors, preventing them from binding to DNA and regulating gene expression . Furthermore, 8-Chloroquinolin-4-amine can induce conformational changes in proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloroquinolin-4-amine have been studied over various time periods. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous exposure to 8-Chloroquinolin-4-amine can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 8-Chloroquinolin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting parasite replication . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
8-Chloroquinolin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by phase II enzymes, such as glucuronosyltransferases . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle .
Transport and Distribution
Within cells and tissues, 8-Chloroquinolin-4-amine is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters, such as organic cation transporters, can facilitate its uptake into cells . Once inside the cell, 8-Chloroquinolin-4-amine can accumulate in specific organelles, such as the mitochondria and lysosomes, where it exerts its effects .
Subcellular Localization
The subcellular localization of 8-Chloroquinolin-4-amine is critical for its activity and function. It has been found to localize primarily in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The compound can also be found in the nucleus, where it interacts with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinolin-4-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with various amines. One common method is the reaction of 4,7-dichloroquinoline with ammonia or primary amines under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at the 4th position with an amino group.
Industrial Production Methods: Industrial production of 8-Chloroquinolin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 8-Chloroquinolin-4-amine.
化学反应分析
Types of Reactions: 8-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium thiolate or primary amines are used in the presence of a suitable base and solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
相似化合物的比较
- 7-Chloroquinolin-4-amine
- 6-Chloroquinolin-4-amine
- 5-Chloroquinolin-4-amine
Comparison: 8-Chloroquinolin-4-amine is unique due to the specific positioning of the chlorine atom at the 8th position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in medicinal chemistry research.
属性
IUPAC Name |
8-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXSIWQVJINCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485174 | |
| Record name | 8-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65340-72-9 | |
| Record name | 8-chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-8-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)






